molecular formula C11H22N2O3 B13060018 1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate

1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate

Cat. No.: B13060018
M. Wt: 230.30 g/mol
InChI Key: HVCNIHPVOLFYQV-IUCAKERBSA-N
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Description

tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl carbamate group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[[(3S,4S)-4-hydroxypiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1

InChI Key

HVCNIHPVOLFYQV-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCC1O

Origin of Product

United States

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